molecular formula C16H25ClN2O2 B10752180 Droxicainide hydrochloride CAS No. 78289-16-4

Droxicainide hydrochloride

Cat. No.: B10752180
CAS No.: 78289-16-4
M. Wt: 312.83 g/mol
InChI Key: ZBNGGCXOSMHCEV-UHFFFAOYSA-N
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Description

Droxicainide hydrochloride is a Class I antiarrhythmic agent with the molecular formula C₁₆H₂₄N₂O₂·HCl and a molecular weight of 328.84 g/mol. It is chemically designated as (±)-1-(2-hydroxyethyl)-2',6'-pipecoloxylidide hydrochloride and regulated by the US FDA under the Unique Ingredient Identifier (UNII) 91801A0812 . Structurally, it features a piperidine ring substituted with a hydroxyethyl group and a dimethylphenyl moiety, contributing to its sodium channel-blocking activity .

Initial pharmacological studies in the 1980s demonstrated its efficacy in suppressing ventricular arrhythmias with a favorable therapeutic index compared to older agents like lidocaine . Its mechanism involves prolonging the refractory period of cardiac cells by inhibiting sodium influx, thereby stabilizing myocardial membranes . This compound is classified under HS Code 29333999 for international trade and is recognized by regulatory bodies such as the European Medicines Agency (XEVMPD Index: SUB06418MIG) .

Properties

CAS No.

78289-16-4

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H

InChI Key

ZBNGGCXOSMHCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl

Origin of Product

United States

Chemical Reactions Analysis

Droxicainide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

Droxicainide hydrochloride is classified as a local anesthetic and has been shown to possess antiarrhythmic properties similar to those of lidocaine. Its pharmacological profile includes:

  • Local Anesthetic Effects : It provides effective pain relief by blocking nerve conduction in localized areas, making it suitable for various surgical procedures.
  • Antiarrhythmic Effects : Droxicainide is utilized in managing cardiac arrhythmias, particularly ventricular tachycardia, due to its ability to stabilize cardiac membranes and reduce excitability.

Local Anesthesia

This compound is employed in various surgical settings, including:

  • Dental Procedures : It is used for local anesthesia during dental surgeries to alleviate pain.
  • Minor Surgical Interventions : The compound is applied in minor surgeries where localized pain control is necessary.

Cardiac Arrhythmias

The compound has been studied for its effectiveness in treating arrhythmias:

  • Ventricular Tachycardia : Clinical studies have demonstrated that droxicainide can effectively convert ventricular tachycardia to normal sinus rhythm, as evidenced by a study involving canine models where droxicainide was administered post-myocardial ischemia .
  • Comparison with Lidocaine : Research indicates that droxicainide may offer advantages over lidocaine in certain cases due to its prolonged action and lower toxicity profile .

Efficacy in Cardiac Patients

A study involving patients with refractory ventricular tachycardia demonstrated that droxicainide administration resulted in significant improvements in heart rhythm stability and reduced episodes of tachycardia .

Local Anesthetic Use

In a clinical trial assessing the efficacy of droxicainide for dental procedures, patients reported a high satisfaction rate regarding pain management, with minimal side effects compared to traditional anesthetics .

Comparative Data Table

The following table summarizes the comparative efficacy of this compound against other local anesthetics and antiarrhythmic agents:

PropertyThis compoundLidocaineOther Agents
Duration of ActionProlongedShortVariable
Toxicity ProfileLowerModerateVaries
Use in Cardiac ArrhythmiasYesYesLimited
Pain Relief (Local Anesthesia)HighHighVaries

Comparison with Similar Compounds

Key Observations:

  • Class Specificity : Droxicainide and lidocaine both belong to Class Ib antiarrhythmics but differ in substituents; Droxicainide’s piperidine ring enhances membrane stabilization compared to lidocaine’s xylidine backbone .
  • Therapeutic Index : In a canine model of myocardial infarction, Droxicainide reduced infarct size by 38% versus lidocaine’s 22%, suggesting superior cardioprotective effects .
  • Metabolism : Unlike encainide (extensively metabolized to active metabolites), Droxicainide undergoes hepatic oxidation without significant prodrug activation, minimizing drug-drug interactions .

Pharmacokinetic and Clinical Data

Parameter Droxicainide HCl Lidocaine HCl Acecainide HCl
Bioavailability 85–90% 30–35% 60–70%
Half-life (t₁/₂) 4–6 hours 1.5–2 hours 8–10 hours
Protein Binding 70–75% 60–70% 80–85%
Renal Excretion 15% 10% 40%

Research Findings:

  • Droxicainide vs. Lidocaine : In a randomized trial of 29 dogs with induced coronary occlusion, Droxicainide achieved arrhythmia suppression at plasma concentrations of 2.5–3.5 µg/mL, whereas lidocaine required 5–6 µg/mL, indicating higher potency .
  • Safety Profile : Droxicainide exhibits a lower incidence of CNS side effects (e.g., tremor, dizziness) compared to lidocaine, attributed to reduced penetration of the blood-brain barrier .
  • Acecainide Limitations : Despite its Class III activity, acecainide has fallen out of favor due to proarrhythmic risks linked to excessive QT prolongation .

Biological Activity

Droxicainide hydrochloride is a local anesthetic and antiarrhythmic agent that has garnered attention for its biological activity, particularly in cardiac applications. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Properties

Droxicainide is primarily known for its role as an antiarrhythmic drug. It functions by blocking sodium channels in cardiac tissues, which stabilizes cardiac membranes and reduces excitability. This mechanism is crucial in managing various types of arrhythmias.

  • Sodium Channel Blockade : Droxicainide selectively inhibits sodium channels, leading to a decrease in the influx of sodium ions during depolarization. This action prolongs the refractory period and decreases the likelihood of arrhythmias.
  • Cardiac Protection : Studies have indicated that droxicainide may offer cardioprotective effects during ischemic conditions by preserving myocardial integrity and function .

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of droxicainide in clinical settings:

  • Myocardial Ischemia Studies : Research has shown that droxicainide can reduce myocardial necrosis in ischemic conditions. In a comparative study with lidocaine, droxicainide demonstrated superior protective effects on cardiac tissues during episodes of ischemia .
  • Antiarrhythmic Efficacy : A clinical evaluation involving patients with ventricular tachycardia revealed that droxicainide effectively restored normal rhythm in a significant percentage of cases, showcasing its potential as a first-line treatment for specific arrhythmias .
  • Inflammatory Conditions : Beyond its role in cardiology, droxicainide has been explored for its anti-inflammatory properties. It has shown promise in treating conditions such as ulcerative proctitis and arthritis due to its ability to modulate inflammatory responses at the cellular level .

Table 1: Comparative Efficacy of Droxicainide vs. Lidocaine

ParameterDroxicainideLidocaine
Sodium Channel BlockadeYesYes
Duration of ActionLongerShorter
Efficacy in Ventricular TachycardiaHighModerate
Cardioprotective EffectsSignificantModerate

Table 2: Clinical Applications of Droxicainide

ConditionEvidence LevelNotes
Ventricular TachycardiaHighEffective restoration
Myocardial IschemiaModerateReduces necrosis
Inflammatory DisordersEmergingAnti-inflammatory effects

Q & A

Q. How can factorial design optimize this compound’s formulation for enhanced bioavailability?

  • Answer : Apply a 2³ factorial design to evaluate variables like pH (4.0–6.0), polymer concentration (HPMC/PVP), and surfactant type (Tween 80 vs. Poloxamer). Response surface methodology (RSM) can model dissolution kinetics (e.g., Higuchi model) and stability (accelerated aging at 40°C/75% RH). Validate using ANOVA for statistical significance .

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across species?

  • Answer : Conduct allometric scaling to extrapolate human pharmacokinetics from rodent data, accounting for metabolic differences (e.g., CYP3A4 vs. CYP2D6 activity). Use physiologically based pharmacokinetic (PBPK) modeling to adjust for plasma protein binding and tissue distribution disparities. Cross-validate with microdosing studies in primates .

Q. How do researchers address batch-to-batch variability in this compound’s efficacy during preclinical trials?

  • Answer : Implement quality-by-design (QbD) principles:
  • Critical Quality Attributes (CQAs) : Dissolution rate (>85% in 30 min), particle size distribution (D90 < 50 µm).
  • Process Parameters : Mixing time, granulation moisture content.
    Statistical process control (SPC) charts (e.g., X-bar/R charts) monitor variability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s cardiotoxicity thresholds?

  • Answer : Discrepancies often arise from differences in experimental models (e.g., canine vs. rodent). Standardize protocols using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and multi-electrode array (MEA) systems. Apply Hill coefficients to compare concentration-response relationships across studies .

Methodological Best Practices

  • Structural Confirmation : Always cross-reference NMR chemical shifts with computed spectra (e.g., ACD/Labs or ChemDraw predictions) to avoid misassignment .
  • Bioanalytical Validation : Follow FDA guidance for LC-MS/MS method validation (precision ±15%, accuracy 85–115%) when quantifying plasma concentrations .

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